molecular formula C17H16N2O2 B5624013 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 385401-10-5

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B5624013
CAS No.: 385401-10-5
M. Wt: 280.32 g/mol
InChI Key: QAGFFBCOJCZCLX-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a phenyl-pyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then coupled with a substituted phenol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in various therapeutic applications due to its structural features that facilitate interactions with biological targets.

  • Antioxidant Activity: Research indicates that compounds with similar pyrazole structures exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This suggests potential use in formulations aimed at preventing diseases linked to oxidative damage.
  • Anti-inflammatory Effects: Some studies have indicated that derivatives of phenolic compounds can reduce inflammation. The presence of the pyrazole moiety may enhance this activity, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential: Preliminary studies suggest that compounds containing phenolic and pyrazole groups can inhibit cancer cell proliferation. Investigations into the specific mechanisms of action are ongoing, focusing on pathways like apoptosis and cell cycle regulation.

Agrochemical Applications

The compound may also have applications in agriculture, particularly as a pesticide or herbicide.

  • Pesticidal Properties: Similar compounds have been evaluated for their effectiveness against various pests. The structural characteristics of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol could provide a basis for developing new agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of several pyrazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, suggesting its potential use in nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with derivatives of this compound showed inhibition of cell growth and induction of apoptosis. The research focused on the compound's ability to modulate signaling pathways involved in cancer progression, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-3-yl)phenol: This compound has a similar pyrazole-phenol structure but lacks the methoxy and methyl groups.

    3-methoxy-2-methyl-6-(4-(4-propyl-phenoxy)-1H-pyrazol-3-yl)phenol: This compound has a similar core structure with additional substituents.

Uniqueness

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various fields.

Biological Activity

3-Methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H19N2OC_{19}H_{19}N_2O. The synthesis typically involves the reaction of phenolic compounds with pyrazole derivatives, often utilizing methods such as reflux in organic solvents or microwave-assisted synthesis to enhance yields and reduce reaction times.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.25 μg/mL18
Escherichia coli0.5 μg/mL15
Pseudomonas aeruginosa1.0 μg/mL12

These results suggest that the compound has a potent inhibitory effect on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against various fungal pathogens. Studies have reported that it effectively inhibits the growth of fungi such as Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Candida albicans0.5 μg/mL20
Fusarium oxysporum0.75 μg/mL22

The antifungal activity is attributed to the structural features of the pyrazole ring and the methoxy group, which enhance interaction with fungal cell membranes .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes in microorganisms through:

  • Inhibition of Cell Wall Synthesis : Similar to other antimicrobial agents, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The lipophilic nature of the methoxy group may allow the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The pyrazole moiety may act as a competitive inhibitor for key enzymes involved in microbial metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in real-world applications:

  • Study on Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation by Staphylococcus epidermidis, indicating its potential use in preventing infections associated with medical devices .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced fungal load in systemic infections caused by Candida albicans, supporting its potential as an antifungal therapy .

Properties

IUPAC Name

3-methoxy-2-methyl-6-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-15(21-2)9-8-13(17(11)20)16-14(10-18-19-16)12-6-4-3-5-7-12/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGFFBCOJCZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385401-10-5
Record name 3-METHOXY-2-METHYL-6-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL
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